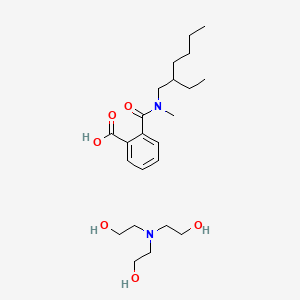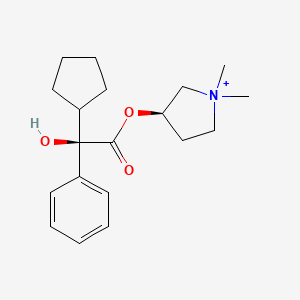
Glycopyrronium, threo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycopyrronium, also known as glycopyrrolate, is a quaternary ammonium compound and a long-acting muscarinic antagonist. It is widely used in medical applications, particularly for its anticholinergic properties. Glycopyrronium is commonly prescribed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and as an adjunct therapy in anesthesia to reduce salivation and other secretions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium chloride involves the reaction of tropic acid with 3-quinuclidinol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of glycopyrronium chloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to yield high-purity glycopyrronium chloride suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:
Oxidation: Glycopyrronium can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert glycopyrronium to its reduced forms.
Substitution: Glycopyrronium can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycopyrronium oxides, while substitution reactions can produce various glycopyrronium derivatives .
Scientific Research Applications
Glycopyrronium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic applications in treating respiratory diseases, hyperhidrosis, and as an adjunct in anesthesia.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Glycopyrronium exerts its effects by competitively blocking muscarinic receptors, particularly the M1, M2, and M3 subtypes. By inhibiting cholinergic transmission, glycopyrronium reduces secretions in the respiratory tract, gastrointestinal tract, and other tissues. This mechanism is beneficial in conditions like COPD, where reducing bronchial secretions and preventing bronchoconstriction are crucial .
Comparison with Similar Compounds
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium: A long-acting muscarinic antagonist with a similar mechanism of action.
Comparison: Glycopyrronium is unique in its longer duration of action compared to ipratropium and its wider therapeutic window compared to tiotropium. It is also known for its minimal central nervous system effects due to its inability to cross the blood-brain barrier .
Properties
CAS No. |
740031-54-3 |
|---|---|
Molecular Formula |
C19H28NO3+ |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1 |
InChI Key |
ANGKOCUUWGHLCE-MJGOQNOKSA-N |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


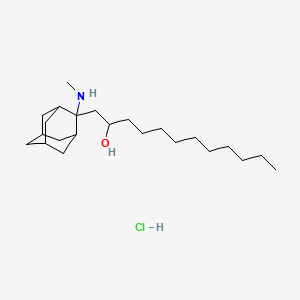
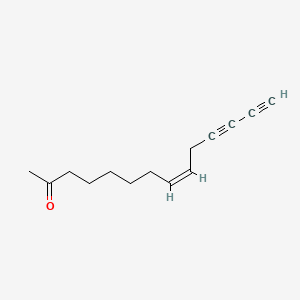
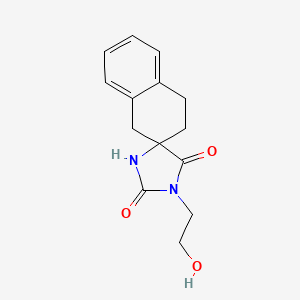
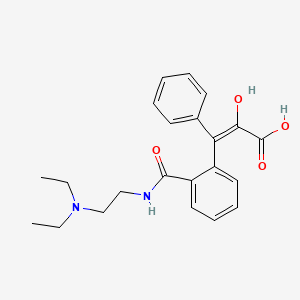
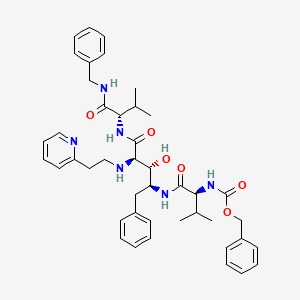
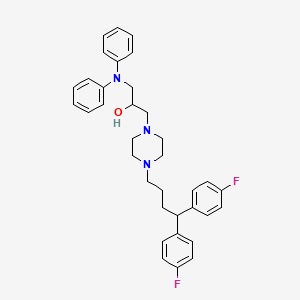


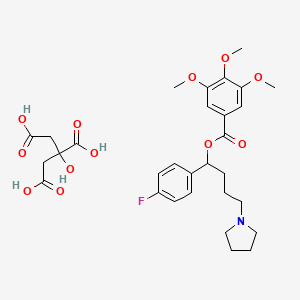
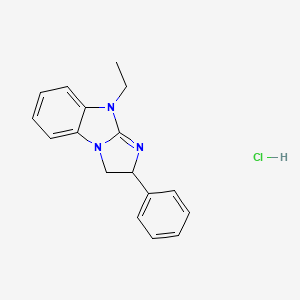
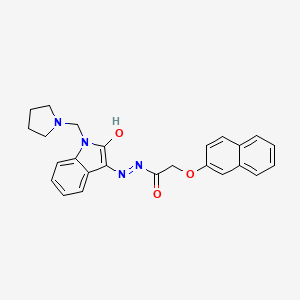

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
